molecular formula C17H15NO2 B576358 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid CAS No. 885525-21-3

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B576358
CAS No.: 885525-21-3
M. Wt: 265.312
InChI Key: FQHPBNUKSYOYHZ-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a benzyl group attached to the nitrogen atom, a methyl group at the second position, and a carboxylic acid group at the third position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Scientific Research Applications

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions for 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid could involve the development of new auxin mimic herbicides . Additionally, the exploration of novel methods of synthesis for indole derivatives is a promising area of research .

Biochemical Analysis

Biochemical Properties

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound binds to the active sites of these enzymes, thereby preventing their normal function and leading to the inhibition of cancer cell growth. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . This compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For example, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby reducing the proliferation of cancer cells . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cancer cell growth and induction of apoptosis . The compound’s effects may vary depending on the specific cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent inhibition of tumor growth in animal models of cancer . At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound may induce toxic effects, including liver and kidney damage . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve oxidation, reduction, and hydrolysis, while phase II reactions include conjugation with glucuronic acid, sulfate, or glutathione . These metabolic processes result in the formation of more water-soluble metabolites, which are then excreted from the body . The compound’s metabolism can also affect metabolic flux and the levels of certain metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross biological membranes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and signaling proteins, modulating their activity . In the nucleus, this compound can bind to transcription factors and other regulatory proteins, influencing gene expression . The compound’s subcellular localization is also regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst. For instance, the reaction of benzylhydrazine with 2-methyl-3-oxobutanoic acid under acidic conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum conversion of starting materials to the desired product. Additionally, modern techniques such as microwave-assisted synthesis and palladium-catalyzed intramolecular oxidative coupling have been explored to enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-benzyl-2-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-16(17(19)20)14-9-5-6-10-15(14)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHPBNUKSYOYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735686
Record name 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885525-21-3
Record name 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 0.50 g (3.1 mmol) 2-methyl-1H-indole-3-carboxylic acid (described in J. Heterocyclic Chem. 1977, 14, 1123) in 5 ml DMF were added 0.27 g (6.75 mmol) of NaH (60% in oil). The mixture was stirred at RT for 30 min. and then 0.39 ml (3.28 mmol) of benzyl bromid were added. The mixture was stirred an additional hour and then poured onto water and extracted with ethyl acetate. The combined organic phases were dried over Na2SO4 and concentrated in vacuo. Crystallization in Et2O afforded 0.61 g (78%) of 1-benzyl-2-methyl-1H-indole-3-carboxylic acid as a white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl 1-benzyl-2-methyl-1H-indole-3-carboxylate (446 mg, 1.6 mmol) in tetrahydrofuran (20 mL) and methanol (7 mL) was added sodium hydroxide (320 mg, 8 mmol) in water (7 mL), then stirred at 60° C. for 12 hours. The reaction mixture was concentrated in vacuo and acidified to PH=4 with 6 N hydrochloric acid, collected and dried to give 1-benzyl-2-methyl-1H-indole-3-carboxylic acid as a white solid (212 mg, 50%). LRMS (M+H+) m/z: calcd 265.11. found 265.
Name
methyl 1-benzyl-2-methyl-1H-indole-3-carboxylate
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

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